molecular formula C11H7NO B11916879 Furo[2,3-c]isoquinoline

Furo[2,3-c]isoquinoline

Cat. No.: B11916879
M. Wt: 169.18 g/mol
InChI Key: RMPWOHZLTDSEPW-UHFFFAOYSA-N
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Description

Furo[2,3-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by a fused ring system consisting of a furan ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]isoquinoline typically involves the condensation of substituted 3-cyanopyridin-2(1H)-ones with methyl 2-(chloromethyl)benzoate, followed by treatment with potassium tert-butoxide . Another method includes the condensation of substituted 3-cyanopyridin-2(1H)-ones with 2-(chloromethyl)benzonitrile, also followed by treatment with potassium tert-butoxide . These reactions are carried out under controlled conditions to ensure the formation of the desired this compound derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]isoquinoline undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-5,6-dione, while reduction may produce this compound-5,6-diol.

Scientific Research Applications

Furo[2,3-c]isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specialized functions.

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

furo[2,3-c]isoquinoline

InChI

InChI=1S/C11H7NO/c1-2-4-9-8(3-1)7-12-11-10(9)5-6-13-11/h1-7H

InChI Key

RMPWOHZLTDSEPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(N=CC2=C1)OC=C3

Origin of Product

United States

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